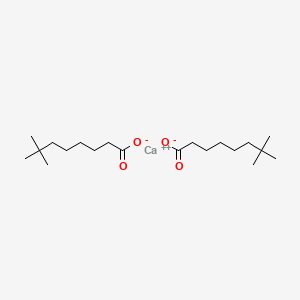

Calcium;7,7-dimethyloctanoate

Description

Overview of Earth-Abundant Metal Carboxylates in Contemporary Chemistry

Earth-abundant metal carboxylates, which are salts composed of a carboxylic acid and an abundant metal like calcium, are pivotal in modern chemistry. acs.orgacs.org These compounds are attractive alternatives to those based on precious metals due to their lower cost, reduced toxicity, and high natural abundance. acs.orgacs.org In contemporary research, these carboxylates are integral to catalysis, polymer science, and materials chemistry. nih.govwits.ac.za

Scientists are increasingly focused on sustainable chemical methods, which has elevated the importance of catalysts made from earth-abundant metals such as iron, cobalt, nickel, and calcium. acs.orgacs.orgnih.gov These metals, when forming carboxylates, can catalyze a variety of chemical transformations, including the activation of otherwise inert chemical bonds. acs.orgacs.org For instance, iron and cobalt carboxylates have been shown to be effective in activating C-H and C-O bonds, which is a significant challenge in organic synthesis. acs.orgacs.org Furthermore, the development of photoinduced ligand-to-metal charge transfer (LMCT) processes in earth-abundant metal carboxylates has opened new avenues for using visible light to drive chemical reactions, offering a more sustainable approach to synthesis. bohrium.com

Historical Context of Calcium Salts in Industrial and Synthetic Applications

Calcium salts have a long and significant history in industrial processes. One of the earliest uses of a metallic carboxylate was lime soap, a form of calcium carboxylate, which was used as a lubricant for chariot wheels around 1400 B.C. wits.ac.za The industrial revolution spurred rapid advancements in the application of metal carboxylates. wits.ac.za

Historically, calcium compounds have been fundamental in various sectors. Calcium carbonate (CaCO3), found in limestone, is a primary material in construction and the production of lime (calcium oxide, CaO). carmeuse.comsamaterials.combritannica.com The production of precipitated calcium carbonate (PCC), a synthetic and purer form, began in England in 1841 and was introduced in the United States in 1938. carmeuse.com PCC is widely used as a filler in the paper industry to improve opacity and printability, and also finds use in adhesives, sealants, foods, and pharmaceuticals. carmeuse.com

Other calcium salts have also been crucial. Calcium chloride serves as a drying agent and is used for dust and ice control. britannica.com Calcium phosphate (B84403) has a history in medicine, with early uses as a pulp-capping agent in dentistry. mdpi.com Calcium sulfite (B76179) has been used as a bleach in papermaking, and calcium acetate (B1210297) is a component in making metallic soaps and synthetic resins. wikipedia.org These diverse and long-standing applications highlight the versatility and economic importance of calcium salts.

Structural Peculiarities of Branched Chain Carboxylates and their Calcium Salts

Branched-chain carboxylates, such as 7,7-dimethyloctanoate, possess unique structural features that influence the properties of their corresponding calcium salts. The branching in the carbon chain, particularly at the alpha-carbon (the carbon adjacent to the carboxyl group), creates steric hindrance. researchgate.net This structure imparts distinct characteristics compared to their straight-chain isomers. For example, isostearic acid, a branched-chain acid, has a significantly lower melting point than stearic acid, its linear counterpart. researchgate.net

The presence of bulky, branched alkyl groups affects how the carboxylate ions coordinate with the calcium cation (Ca²⁺). This can lead to improved solubility in non-polar media, such as hydrocarbon solvents used in industrial formulations. researchgate.net The structure of neodecanoic acid, a synthetic, highly branched C10 carboxylic acid, provides its metal salts with excellent thermal stability and solubility in organic matrices. researchgate.net

Academic Research Landscape for Calcium;7,7-dimethyloctanoate (Calcium Neodecanoate)

The academic research landscape for this compound, more commonly known as calcium neodecanoate, is primarily focused on its application as a component in various material and chemical systems rather than as a standalone subject of fundamental study.

One area of research involves its use as a catalyst or catalyst precursor. For instance, in a study on cycloaddition reactions, calcium neodecanoate was screened as a potential catalyst, although it only showed single turnover activity under the tested conditions. acs.org This suggests that while it may not be a highly active catalyst on its own for this specific reaction, it is considered within the toolkit of calcium-based reagents for catalytic screening.

In materials science, metal neodecanoates, including calcium neodecanoate, are investigated for their role in the formation of nanoparticles and as heat stabilizers for polymers like PVC. researchgate.netnih.gov The thermal decomposition of metal carboxylates is a key step in producing metal oxide nanoparticles, and the branched structure of the neodecanoate ligand can influence the properties of the resulting materials. Studies on mixed-metal carboxylate systems, such as those combining tin neodecanoate with calcium stearate, highlight the synergistic effects that can be achieved in stabilizing polymers. researchgate.net While these studies may not focus exclusively on calcium neodecanoate, they point to its relevance as a component in complex formulations.

Furthermore, calcium neodecanoate is listed as a component in various industrial applications, such as a drier in paints and coatings and as an additive in lubricants. ontosight.aigoogle.comamericanelements.com Its properties, derived from the neodecanoic acid structure, make it suitable for these roles. researchgate.net Patents also describe the use of calcium salts of branched-chain carboxylic acids in stable solutions for use as driers in surface coatings. google.com

Interactive Data Table: Compound Properties

| Property | Value | Source |

| Compound Name | This compound | chemicalbook.com |

| Synonym | Calcium neodecanoate | chemicalbook.comalfa-chemistry.com |

| CAS Number | 27253-33-4 | chemicalbook.comalfa-chemistry.com |

| Molecular Formula | C₂₀H₃₈CaO₄ | alfa-chemistry.comamericanelements.com |

| Molecular Weight | 382.59 g/mol | alfa-chemistry.com |

| Appearance | Waxy Solid | americanelements.com |

| IUPAC Name | This compound | chemicalbook.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H38CaO4 |

|---|---|

Molecular Weight |

382.6 g/mol |

IUPAC Name |

calcium;7,7-dimethyloctanoate |

InChI |

InChI=1S/2C10H20O2.Ca/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

BGFLJYLSEGTACV-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Calcium;7,7 Dimethyloctanoate

Direct Synthesis Routes for Calcium;7,7-Dimethyloctanoate

The direct synthesis of this compound typically involves the reaction of 7,7-dimethyloctanoic acid with a suitable calcium source. The resulting salt can then be isolated through various techniques.

Precipitation and Crystallization Techniques

The formation of this compound via precipitation is a common and straightforward method. This process hinges on the reaction between the carboxylate ligand (7,7-dimethyloctanoate) and a calcium salt in a solution, leading to the formation of the insoluble calcium carboxylate which then precipitates out.

The choice of solvent is critical in this process. A solvent in which the reactants (7,7-dimethyloctanoic acid and the calcium source) are soluble, but the product (this compound) is not, is ideal for maximizing the yield of the precipitate. The crystal structure and morphology of the final product can be influenced by factors such as the rate of precipitation, temperature, and the specific solvent system used. For instance, slow addition of reactants and controlled temperature can promote the growth of larger, more well-defined crystals. The ionic conditions of the solution, such as the concentration of calcium and carboxylate ions, play a crucial role in the formation of the crystals. nih.gov

Table 1: Influence of Solvent on Precipitation of Calcium Carboxylates

| Solvent System | Expected Solubility of Reactants | Expected Solubility of Product | Potential Crystal Morphology |

| Water/Ethanol | High | Low | Fine powder |

| Tetrahydrofuran (B95107) (THF) | Moderate | Low | Microcrystalline solid |

| Hexane/Ethanol | Low (acid), High (base) | Very Low | Amorphous precipitate |

This table is illustrative and based on general principles of carboxylate salt precipitation.

Crystallization can be further controlled by the slow evaporation of the solvent or by carefully changing the solvent composition to decrease the solubility of the product.

Reaction Conditions and Yield Optimization

Optimizing the reaction conditions is paramount for achieving a high yield and purity of this compound. Key parameters to consider include the choice of calcium source, stoichiometry, temperature, pH, and reaction time.

Common calcium sources for this reaction include calcium hydroxide (B78521) (Ca(OH)₂), calcium oxide (CaO), and calcium carbonate (CaCO₃). google.com The reaction is typically a neutralization reaction where the acidic proton of the carboxylic acid reacts with the basic calcium source.

Reaction Scheme: 2 R-COOH + Ca(OH)₂ → (R-COO)₂Ca + 2 H₂O (where R = CH₃C(CH₃)₂(CH₂)₅-)

To optimize the yield, a slight excess of the carboxylic acid can be used to ensure the complete conversion of the calcium source. The temperature of the reaction can influence the reaction rate, with moderate heating often employed to increase the speed of the reaction. However, excessively high temperatures should be avoided to prevent potential side reactions. The pH of the solution should be monitored to ensure the reaction goes to completion. The optimal yield for calcium citrate (B86180) was achieved under specific conditions of citric acid concentration, time, solid:liquid ratio, and temperature. mdpi.com Similar optimization strategies can be applied to the synthesis of this compound.

Table 2: Parameters for Yield Optimization

| Parameter | Range/Value | Rationale |

| Stoichiometric Ratio (Acid:Ca) | 2:1 to 2.1:1 | Ensures complete reaction of the calcium source. |

| Temperature | 40-80 °C | Increases reaction rate without significant decomposition. |

| Reaction Time | 2-6 hours | Allows for the reaction to reach completion. |

| pH | Neutral to slightly basic | Indicates the completion of the neutralization reaction. |

This data is based on general optimization principles for calcium carboxylate synthesis. mdpi.com

Precursor Chemistry and Ligand Design for Carboxylate Synthesis

The properties and synthesis of this compound are intrinsically linked to its precursor, 7,7-dimethyloctanoic acid. The structure of this carboxylic acid dictates its interaction with the calcium ion.

The synthesis of 7,7-dimethyloctanoic acid itself can be achieved through various organic chemistry routes. Some reported methods include malonic acid synthesis or Knoevenagel condensation, which are classic techniques for forming carbon-carbon bonds and constructing branched-chain fatty acids. smolecule.com

The design of the carboxylate ligand is crucial for the structure of the resulting calcium salt. The carboxylate group (-COO⁻) can coordinate with the calcium ion (Ca²⁺) in several ways. The binding is typically unidentate, where the Ca²⁺ ion interacts with only one of the two carboxylate oxygens, or bidentate, where the Ca²⁺ ion is chelated by both carboxylate oxygens. libretexts.org The presence of the bulky 7,7-dimethyl group at the end of the octanoate (B1194180) chain may introduce steric hindrance, potentially influencing the packing of the molecules in the crystal lattice and the coordination geometry around the calcium ion.

Synthesis of Related Calcium Carboxylates: Analogies and Contrasts

Understanding the synthesis of other calcium carboxylates provides a valuable framework for the synthesis of this compound.

General Approaches for Alkyl Calcium Carboxylates

The synthesis of alkyl calcium carboxylates generally follows straightforward acid-base chemistry. The most common method involves the reaction of a carboxylic acid with a calcium base, such as calcium hydroxide, calcium oxide, or calcium carbonate. google.com The choice of the calcium source can affect the reaction conditions; for example, the reaction with calcium carbonate will produce carbon dioxide gas.

Another approach involves the use of mechanochemistry, where mechanical force is used to initiate the reaction. This method has been used to create "heavy Grignard reagents" from calcium, which could then potentially be carboxylated. hokudai.ac.jp While not a direct synthesis of the carboxylate from the acid, it highlights alternative strategies in organocalcium chemistry.

Table 3: Comparison of Calcium Sources for Carboxylate Synthesis

| Calcium Source | Chemical Formula | Advantages | Disadvantages |

| Calcium Hydroxide | Ca(OH)₂ | Readily available, clean reaction (water is the only byproduct). | Can be slightly less reactive than CaO. |

| Calcium Oxide | CaO | Highly reactive. | Can be hygroscopic. |

| Calcium Carbonate | CaCO₃ | Inexpensive, readily available. | Reaction produces CO₂, which needs to be managed. |

Solvothermal and Solution-Based Synthesis Methods for Calcium-Organic Frameworks

While this compound is a simple salt, insights can be drawn from the synthesis of more complex structures like calcium-based metal-organic frameworks (MOFs). taylorfrancis.com These are often synthesized using solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures. rsc.orgmdpi.comnih.govresearchgate.net

In these methods, the solvent plays a crucial role not only in dissolving the reactants but also in influencing the final structure of the product. rsc.org Different solvents can lead to different coordination environments around the calcium ion, resulting in variations in the crystal structure. rsc.org For simpler calcium carboxylates like this compound, solution-based methods at ambient pressure are more common. However, the principles of solvent-metal ion interaction from MOF synthesis are still relevant. The polarity and coordinating ability of the solvent can affect the aggregation of the calcium carboxylate molecules and the resulting solid-state structure.

Applying these principles to this compound, one could anticipate that the use of coordinating solvents might lead to the incorporation of solvent molecules into the crystal structure, forming solvates. The choice of a non-coordinating solvent would be more likely to yield an anhydrous salt.

Formation of Solvates and Adducts of Calcium Organometallic Compounds

The formation of solvates and adducts is a significant aspect of the chemistry of calcium organometallic compounds, including calcium carboxylates like this compound. Solvates are crystalline solids in which molecules of the solvent are incorporated into the crystal lattice of the solute. Adducts, in a broader sense, are products of a direct addition of different molecules. In the context of calcium carboxylates, this typically involves the coordination of solvent molecules or other Lewis bases to the calcium ion.

The formation of these crystalline multi-component systems is influenced by factors such as the nature of the solvent, temperature, and the structure of the carboxylate itself. researchgate.net For instance, the length and branching of the alkyl chain in a calcium carboxylate can affect the packing in the crystal lattice and, consequently, the propensity for solvate formation.

A common and well-studied form of solvate for calcium carboxylates is the hydrate, where water molecules are integrated into the crystal structure. Studies on various calcium salts of carboxylic acids have shown that they often crystallize as monohydrates. cambridge.org The presence of coordinated water can be crucial in stabilizing the crystal structure. For example, in some solid calcium carboxylates, the structure consists of lamellar bilayers with planes of calcium ions coordinated to the carboxylate groups, and water molecules can be present in these coordination spheres. rsc.orgresearchgate.net Thermogravimetric analysis of calcium decanoate (B1226879) has indicated the presence of coordinated water, whereas longer-chain carboxylates in the same study did not show coordinated water, suggesting that the alkyl chain length plays a role in the hydration of the solid state. rsc.orgresearchgate.net

Beyond hydrates, calcium carboxylates can also form solvates with a variety of organic solvents. The formation of these organic solvates is particularly relevant as pharmaceutical and other chemical substances are often exposed to organic solvents during production and processing. researchgate.net The specific solvent used during crystallization can lead to the formation of distinct solvated forms with different crystal structures and properties. For instance, studies on other calcium-containing compounds have demonstrated the formation of solvates with solvents like diethyl ether and tetrahydrofuran (THF). nih.gov In some cases, a more strongly coordinating solvent can displace a weaker one to form a more stable solvate. nih.gov

The characterization of solvates and adducts of calcium organometallic compounds typically involves a combination of analytical techniques. X-ray diffraction (XRD) is a primary tool for determining the crystal structure and confirming the incorporation of solvent molecules. cambridge.org Thermal analysis methods, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to determine the stoichiometry of the solvate and to study its thermal stability and desolvation process. researchgate.net Spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide information about the coordination environment of the calcium ion and the interactions between the host molecule and the solvent.

The table below summarizes the types of solvates and adducts that could potentially be formed with this compound based on the behavior of analogous calcium compounds.

| Solvent/Adduct Former | Potential Solvate/Adduct Type | Governing Principles | Relevant Analytical Techniques |

| Water | Hydrate | The high charge density of the Ca²⁺ ion favors coordination with polar water molecules. The formation and stoichiometry can be influenced by the steric bulk of the 7,7-dimethyloctanoate ligand. | TGA, DSC, XRD, FTIR |

| Alcohols (e.g., Methanol, Ethanol) | Alcoholate | Similar to water, polar alcohol molecules can act as ligands for the calcium ion. The size of the alcohol molecule can affect the crystal packing. | TGA, DSC, XRD, FTIR, GC-MS |

| Ethers (e.g., THF, Diethyl Ether) | Etherate | Ethereal oxygens can coordinate to the calcium ion, leading to the formation of stable solvates. The coordinating ability of the ether influences the stability of the adduct. | XRD, NMR |

| Amines | Amine Adduct | The lone pair of electrons on the nitrogen atom in amines can form a coordinate bond with the calcium ion. | XRD, NMR, FTIR |

It is important to note that the relative stability of a solvated versus a non-solvated form is dependent on thermodynamic factors such as temperature, pressure, and the activity of the solvent. researchgate.net The formation of a specific solvate or adduct can be a critical factor in controlling the solid-state properties of the material.

Advanced Structural Elucidation and Spectroscopic Characterization of Calcium;7,7 Dimethyloctanoate

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through the crystalline solid, information about the unit cell dimensions, symmetry, and arrangement of atoms can be obtained.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and analyze their purity. For calcium carboxylates, PXRD patterns typically reveal a series of peaks corresponding to the ordered, layered structure of these salts.

Research on a homologous series of linear calcium carboxylate monohydrates (propionate, butyrate, valerate, and caproate) has shown that these compounds form well-defined crystalline structures. researchgate.netcambridge.org The diffraction patterns are characterized by a set of intense reflections at low 2θ angles, which correspond to the long spacing between the layers of calcium ions coordinated by the carboxylate head groups. The aliphatic chains then pack in the interlayer space. It is expected that Calcium;7,7-dimethyloctanoate would exhibit a similar layered structure, with the specific peak positions being dictated by the length and packing of the 7,7-dimethyloctanoate chains. The analysis of peak broadening in a PXRD pattern can also provide information on the average crystallite size. yale.edu

Single-crystal X-ray diffraction can provide precise details about the crystal's unit cell. For many calcium carboxylates, a monoclinic crystal system is observed. researchgate.netcambridge.org In a monoclinic system, the crystal is described by vectors of unequal length, where two pairs of vectors are perpendicular, and the third pair makes an angle other than 90°. wikipedia.org

Studies on calcium propionate (B1217596), butyrate, valerate, and caproate monohydrates have consistently identified a monoclinic cell with the space group P2₁/a. researchgate.netcambridge.org A key finding from these studies is that as the length of the aliphatic chain increases, the unit cell parameter 'a' grows significantly, while the 'b' and 'c' parameters remain nearly constant. This strongly supports a stacked layer structure. researchgate.netcambridge.org Based on this established trend, this compound is predicted to also crystallize in a monoclinic system. The expected lattice parameters can be extrapolated from the data of shorter-chain analogues.

Table 1: Representative Monoclinic Cell Parameters for Analogous Calcium Carboxylate Monohydrates cambridge.org

| Compound | a (nm) | b (nm) | c (nm) | β (°) |

| Calcium Propionate | 2.4375 | 0.6812 | 0.5914 | 95.32 |

| Calcium Butyrate | 2.9668 | 0.6807 | 0.5893 | 95.44 |

| Calcium Valerate | 3.5664 | 0.6825 | 0.5928 | 107.28 |

| Calcium Caproate | 4.1803 | 0.6826 | 0.5921 | 110.23 |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is a powerful technique for probing the local chemical environment of specific nuclei in solid materials, providing insights that are complementary to diffraction methods.

43Ca is the only stable NMR-active isotope of calcium. However, its use is challenging due to a very low natural abundance (0.14%) and its nature as a quadrupolar nucleus (spin I = 7/2), which can lead to broad spectral lines. nih.gov Despite these difficulties, 43Ca ssNMR provides direct, high-resolution information about the immediate coordination environment of the calcium ion. nih.gov

The key parameters derived from a 43Ca NMR spectrum are the chemical shift (δiso) and the quadrupolar coupling constant (CQ). The chemical shift is highly sensitive to the nature of the coordinating ligands (e.g., oxygen from carboxylates, water) and the Ca-O bond distances. nih.gov The CQ value provides information about the symmetry of the electric field gradient around the calcium nucleus. For this compound, 43Ca NMR would be expected to show a single resonance if all calcium sites are crystallographically equivalent, with chemical shift and quadrupolar coupling parameters reflecting a coordination environment dominated by carboxylate oxygen atoms.

13C and 1H ssNMR are used to characterize the organic component of the salt. These techniques can confirm the structure of the 7,7-dimethyloctanoate anion and provide information on its conformation and packing in the solid state.

13C Solid-State NMR: A 13C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum of this compound would be expected to show distinct peaks for each chemically inequivalent carbon atom in the dimethyloctanoate chain. The carboxylate carbon (C=O) is typically the most deshielded, appearing far downfield. The chemical shifts of the aliphatic carbons are influenced by their distance from the electron-withdrawing carboxylate group and the bulky tert-butyl group.

Table 2: Predicted 13C NMR Chemical Shifts for the 7,7-Dimethyloctanoate Moiety

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |

| C1 | Carboxylate (-C OO⁻) | 180 - 185 |

| C2 | -C H₂-COO⁻ | 35 - 45 |

| C3-C5 | -(C H₂)₃- | 25 - 35 |

| C6 | -C H₂-C(CH₃)₃ | 40 - 50 |

| C7 | -C (CH₃)₃ | 30 - 40 |

| C8, C9, C10 | -C(C H₃)₃ | 25 - 35 |

1H Solid-State NMR: The 1H ssNMR spectrum is typically characterized by broad lines due to strong dipolar couplings between protons. However, it can provide information on proton mobility and proximity. The spectrum for this compound would be dominated by signals from the aliphatic CH₂ and CH₃ groups of the organic anion. If the compound is a hydrate, a distinct peak corresponding to water molecules would also be present. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to bond strengths, molecular geometry, and intermolecular interactions, making it a valuable tool for studying the coordination of the carboxylate group to the calcium ion.

Infrared (IR) Spectroscopy: The most informative region in the IR spectrum of a metal carboxylate is where the carboxylate group (COO⁻) stretching vibrations appear. The two key bands are the asymmetric stretch (νas(COO⁻)) and the symmetric stretch (νs(COO⁻)). The positions of these bands and the magnitude of their separation (Δν = νas - νs) are diagnostic of the coordination mode. researchgate.netnih.gov

For calcium carboxylates, the interaction is primarily ionic, often with bridging or bidentate character. A singlet band for the asymmetric stretch around 1550 cm⁻¹ is often attributed to a bridging coordination mode, while a doublet observed near 1540 cm⁻¹ and 1575 cm⁻¹ can suggest the presence of both unidentate and bidentate interactions. researchgate.net The symmetric stretch typically appears in the 1400-1450 cm⁻¹ region. Additional bands corresponding to C-H stretching (2800-3000 cm⁻¹) and bending/rocking modes of the alkyl chain would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretch (νs(COO⁻)) often gives a strong Raman signal. In addition, low-frequency modes corresponding to Ca-O stretching vibrations (typically below 1000 cm⁻¹) can be observed, providing direct information about the metal-ligand bond. nih.gov For instance, in calcium-based metal-organic frameworks, strong peaks between 785 cm⁻¹ and 996 cm⁻¹ have been assigned to Ca-O stretching modes. nih.gov The C-C and C-H vibrations of the alkyl chain are also readily observed in the Raman spectrum.

Table 3: Typical Vibrational Frequencies for Calcium Carboxylates

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretch | 2800 - 3000 | IR, Raman |

| Asymmetric COO⁻ Stretch (νas) | 1540 - 1580 | IR |

| Symmetric COO⁻ Stretch (νs) | 1400 - 1450 | IR, Raman |

| Ca-O Stretch | < 1000 | Raman |

Characterization of Carboxylate Coordination Modes

The interaction between the calcium ion (Ca²⁺) and the carboxylate groups of the 7,7-dimethyloctanoate ligands is a critical aspect of the compound's structure. Calcium ions are known to exhibit flexibility in their coordination geometry, which can lead to various binding modes with carboxylate ligands libretexts.orgacs.org.

In this compound, the carboxylate group can coordinate to the calcium ion in several ways:

Unidentate: One of the carboxylate oxygen atoms binds to the calcium ion libretexts.org.

Bidentate: Both oxygen atoms of the carboxylate group chelate the calcium ion libretexts.org. This can be further classified into chelating and bridging modes.

Bridging: The carboxylate group links two different calcium ions, which can lead to the formation of polymeric structures.

The specific coordination mode in the solid state is often determined by X-ray crystallography. For calcium carboxylates, the coordination numbers can range from 6 to 9, with 7 and 8 being the most common libretexts.org. The Ca²⁺-oxygen bond distances typically fall within the range of 2.30 to 2.53 Å, depending on the coordination mode and number libretexts.org. The larger ionic radius of Ca²⁺ (1.00 Å for a coordination number of 6) compared to other divalent cations like Mg²⁺ allows for this variability in coordination acs.org. The binding of calcium to the carboxylate is primarily electrostatic in nature nih.gov.

| Coordination Mode | Description | Typical Ca²⁺-Oxygen Distance (Å) |

|---|---|---|

| Unidentate | The Ca²⁺ ion interacts with only one of the two carboxylate oxygens. | ~2.38 |

| Bidentate (Chelating) | The Ca²⁺ ion is chelated by both carboxylate oxygens of the same ligand. | ~2.53 |

| Bridging | The carboxylate group bonds to two different metal centers. | Variable |

Analysis of Ligand Vibrational Fingerprints

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding within this compound. These techniques probe the vibrational modes of the molecule, offering a "fingerprint" of the compound nanografi.com.

The analysis focuses on the vibrational frequencies of the carboxylate group (COO⁻) of the 7,7-dimethyloctanoate ligand. The key vibrations are the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the COO⁻ group. The frequency separation (Δν = νₐₛ - νₛ) between these two bands is particularly informative for determining the coordination mode of the carboxylate group to the metal center.

For an ionic bond, as expected with calcium, the Δν is smaller than that of the corresponding carboxylic acid.

Unidentate coordination generally results in a larger Δν compared to the ionic form.

Bidentate (chelating) coordination typically leads to a smaller Δν.

Bridging coordination results in a Δν value that is often intermediate between the unidentate and bidentate modes.

The IR spectrum of the free 7,7-dimethyloctanoic acid would show a characteristic C=O stretching vibration for the carboxylic acid group. Upon formation of the calcium salt, this band disappears and is replaced by the asymmetric and symmetric COO⁻ stretching bands. Other characteristic bands in the vibrational spectra of this compound include C-H stretching and bending modes from the aliphatic chain and the terminal tert-butyl group.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| Asymmetric COO⁻ Stretch (νₐₛ) | 1550 - 1620 | The separation (Δν) between νₐₛ and νₛ is indicative of the coordination mode. |

| Symmetric COO⁻ Stretch (νₛ) | 1400 - 1450 | |

| C-H Aliphatic Stretch | 2850 - 2960 | Confirms the presence of the octanoate (B1194180) backbone. |

Other Advanced Spectroscopic and Analytical Techniques

To confirm the elemental composition and purity of this compound, other advanced analytical techniques are employed.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Elemental Composition

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used for the quantitative determination of elemental composition. It is well-suited for the analysis of calcium-rich materials nih.govresearchgate.net. For the analysis of this compound, the sample is first digested using a suitable acid mixture, such as nitric acid or aqua regia, often with microwave assistance to ensure complete dissolution nih.govresearchgate.net.

The resulting solution is then introduced into an argon plasma, which excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. For calcium, prominent emission lines such as 317.9 nm are often used for quantification nih.gov. This method allows for precise and accurate determination of the calcium content, confirming the stoichiometry of the compound jctlmdb.orgagilent.com.

| Element | Theoretical Mass % | Measured Mass % (Hypothetical) | Recovery % |

|---|---|---|---|

| Calcium (Ca) | 10.47% | 10.42% | 99.5% |

X-ray Fluorescence (XRF) for Elemental Analysis

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials lanscientific.com. It is a rapid and often requires minimal sample preparation, making it a valuable tool for screening and quality control researchgate.net. When the sample is irradiated with high-energy X-rays, atoms in the sample absorb energy and become excited, causing inner-shell electrons to be ejected. Electrons from outer shells then fill these vacancies, emitting secondary X-rays with energies characteristic of each element.

Energy-dispersive X-ray fluorescence (ED-XRF) can be used for the analysis of major elements in calcium-containing compounds spectro.de. By measuring the intensity of the fluorescence signals, the concentration of each element can be determined. For this compound, XRF can quickly confirm the presence of calcium and can be used for quantitative analysis when calibrated with appropriate standards researchgate.netiodp.org. It is important to select the correct analysis mode, as some instrument settings may not be optimized for light elements like calcium echemi.com.

| Element Detected | Characteristic X-ray Energy (keV) | Relative Intensity (Hypothetical) | Conclusion |

|---|---|---|---|

| Calcium (Ca) | Kα = 3.69 | High | Presence of Calcium confirmed. |

| Oxygen (O) | Kα = 0.525 | Medium | Consistent with carboxylate structure. |

| Carbon (C) | Kα = 0.277 | Low | Consistent with organic ligand. |

Reactivity Profiles and Mechanistic Investigations of Calcium;7,7 Dimethyloctanoate

Thermal Decomposition Pathways and Products

The thermal degradation of calcium carboxylates is a well-documented process that typically proceeds through distinct stages, including dehydration and subsequent decomposition into smaller molecules and a solid residue. capes.gov.brresearchgate.net This process is of significant interest for applications such as the synthesis of porous calcium carbonate. rsc.org

The thermal decomposition of calcium carboxylate salts is known to produce ketones. core.ac.uk This transformation occurs at elevated temperatures, typically around 450 °C, where the carboxylate salts break down. The primary solid product of this decomposition is calcium carbonate. capes.gov.brcore.ac.uk In addition to ketones, the decomposition can also yield tars, heavy oils, and hydrocarbon gases, with the relative yields being sensitive to reaction conditions. core.ac.uk For a mixed system of calcium carboxylate salts, the distribution of ketone products can be predicted using models such as random pairing. core.ac.uk The general reaction scheme involves the breakdown of the aliphatic chain of the carboxylate, leading to the formation of a carbonate species. researchgate.net Other potential decomposition products include carbon dioxide, carbon monoxide, and various organic vapors. chemsrc.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques used to study the thermal decomposition of calcium carboxylates. capes.gov.brresearchgate.net Systematic studies on a series of calcium salts of carboxylic acids with varying chain lengths (from 3 to 13 carbon atoms) reveal common thermal behaviors. capes.gov.brresearchgate.net

Most synthesized calcium carboxylates exist as monohydrates and exhibit an initial mass loss corresponding to dehydration at temperatures around 110-120 °C. capes.gov.brresearchgate.net This dehydration step is an endothermic process. nih.gov Following dehydration, the anhydrous salt undergoes decomposition at higher temperatures. A key finding is that the thermal stability of these salts generally decreases as the length of the aliphatic chain increases. capes.gov.brresearchgate.net

The decomposition process itself is complex, often involving recrystallization or melting before the main decomposition event, which results in the formation of calcium carbonate as the final solid product. capes.gov.br The onset temperature for this decomposition can range from over 300 °C for shorter chain carboxylates to below 170 °C for those with longer chains. researchgate.net As Calcium;7,7-dimethyloctanoate is an isomer of calcium decanoate (B1226879) (C10), its thermal behavior is expected to be similar.

The following table, compiled from studies on straight-chain calcium carboxylates, illustrates the relationship between chain length and decomposition temperature. researchgate.net

| Compound | Dehydration Onset T (°C) | Decomposition Onset T (°C) |

| Calcium Propionate (B1217596) (C3) | 113.3 | 312.0 |

| Calcium Butyrate (C4) | 119.8 | 274.0 |

| Calcium Pentanoate (C5) | 116.9 | 255.0 |

| Calcium Hexanoate (C6) | 116.9 | 244.0 |

| Calcium Heptanoate (C7) | 121.8 | 227.0 |

| Calcium Octanoate (B1194180) (C8) | 118.9 | 212.0 |

| Calcium Decanoate (C10) | 118.6 | 185.0 |

| Calcium Dodecanoate (C12) | 121.2 | 170.0 |

| Calcium Tridecanoate (C13) | 118.7 | 166.0 |

Data derived from a study on linear calcium carboxylates heated at a rate of 10°C min⁻¹ in dry air. researchgate.net

The activation energy (EA) for the decomposition of mixed calcium carboxylate salts has been determined to be in the range of 176 to 233 kJ/mol. core.ac.uk

Ligand Exchange and Coordination Chemistry

The coordination chemistry of calcium with carboxylate ligands is dictated by its nature as a hard metal ion, showing a strong preference for oxygen-based ligands over nitrogen or sulfur. libretexts.org The carboxylate group can coordinate to the calcium ion in several modes, most commonly unidentate, where only one oxygen atom binds to the calcium, or bidentate, where both oxygen atoms chelate the metal ion. libretexts.org

Calcium is known for its flexible coordination geometry, with observed coordination numbers typically ranging from 6 to 9, with 7 and 8 being very common. libretexts.orgmdpi.comscispace.com This contrasts with a metal like magnesium, which almost exclusively forms octahedral complexes (coordination number 6). libretexts.org The Ca-O bond distances vary depending on the coordination mode, averaging around 2.38 Å for unidentate and 2.53 Å for bidentate coordination. libretexts.org

Solution-Phase Behavior and Complex Formation

The behavior of this compound in solution is governed by the formation and stability of calcium-carboxylate complexes and their interactions with the solvent and other dissolved species.

The stability of complexes formed between divalent metal ions and simple carboxylate anions generally follows the order: Pb²+ > Cu²+ > Cd²+ > Zn²+ > Ni²+ ~ Co²+ > Ca²+ ~ Mg²+. cdnsciencepub.com This indicates that calcium forms relatively less stable complexes with simple carboxylates compared to many transition metals. The stability of these 1:1 complexes is directly related to the basicity of the carboxylate anion. cdnsciencepub.com

However, stability is significantly influenced by the molecular structure. For instance, the presence of dissolving calcite can promote the formation of Ca-organic associations that have greater thermal and chemical stability than the original organic compounds. rsc.org These associations can incorporate inorganic anions like bicarbonate, which bridge between the calcium ion and the organic molecules. rsc.org The stability constants of calcium complexes increase with the number of carboxylic groups on the ligand, demonstrating a chelate effect. cdnsciencepub.com The selectivity for Ca²+ over Mg²+ also tends to increase with large, multidentate ligands. libretexts.org

Calcium carboxylates readily interact with water, often crystallizing as hydrated solids. capes.gov.brresearchgate.net The thermal decomposition of these salts typically begins with the endothermic loss of this water of hydration. capes.gov.brnih.gov

Reaction Mechanisms in Organic Transformations (Non-Catalytic)

The reactivity of this compound in non-catalytic organic transformations is primarily characterized by its behavior under thermal stress, which typically leads to decomposition reactions. The specific pathways and products of these reactions are heavily influenced by the structure of the carboxylate ligand. For calcium salts of carboxylic acids, the most well-documented non-catalytic thermal reaction is ketonic decarboxylation. However, the significant branching in the 7,7-dimethyloctanoate ligand introduces alternative reaction pathways.

Ketonic Decarboxylation: A Competing Pathway

The pyrolysis of simple, unbranched calcium carboxylates is a classic method for the synthesis of symmetrical ketones. scribd.comwikipedia.orgedubull.com This reaction, known as ketonic decarboxylation, involves the heating of two equivalents of a calcium carboxylate to produce a ketone, calcium carbonate, and water. wikipedia.org The generally accepted mechanism is not a free-radical process but rather involves the nucleophilic attack of the alpha-carbon of one carboxylate molecule onto the carbonyl carbon of another. wikipedia.org

For a generic calcium carboxylate, the reaction proceeds as follows:

(R-COO)₂Ca → R₂C=O + CaCO₃

While this is a primary pathway for linear carboxylates, its efficiency can be diminished by steric hindrance, particularly from branching near the carboxyl group.

Influence of Branching on Reactivity: Elimination Reactions

In the case of highly branched calcium carboxylates, such as those with quaternary carbons, the ketonic decarboxylation pathway is significantly hindered. Research on the pyrolysis of calcium 2,2-dimethyloctanoate, a structural analog of calcium 7,7-dimethyloctanoate, reveals that the major products are not ketones but rather a mixture of alkenes. sciencemadness.org This shift in reactivity is attributed to the steric hindrance around the carbonyl group, which makes the nucleophilic attack required for ketonic decarboxylation unfavorable. Instead, elimination reactions become the dominant mechanistic pathway.

The pyrolysis of calcium 2,2-dimethyloctanoate has been shown to yield approximately equal amounts of 2-methyl-1-octene (B165369) and 2-methyl-2-octene, along with 1-hexene. sciencemadness.org This product distribution suggests that the thermal decomposition proceeds through a mechanism that facilitates the removal of a proton and the carboxylate group, leading to the formation of a double bond. The presence of a tertiary carbocation intermediate, which can rearrange, is a plausible explanation for the mixture of alkene isomers.

The proposed mechanism for the formation of alkenes from a highly branched calcium carboxylate likely involves the formation of a carbocation intermediate upon the departure of the carboxylate anion. Subsequent elimination of a proton from an adjacent carbon atom then leads to the formation of the alkene. The stability of the resulting carbocation plays a significant role in determining the facility of this reaction.

The following table summarizes the contrasting pyrolytic behavior of linear versus highly branched calcium carboxylates.

| Reactant | Primary Reaction Type | Major Products | Reference |

| Calcium Decanoate | Ketonic Decarboxylation | 9-Heptadecanone, Calcium Carbonate | sciencemadness.org |

| Calcium 2,2-Dimethyloctanoate | Elimination | 2-Methyl-1-octene, 2-Methyl-2-octene, 1-Hexene, Calcium Carbonate | sciencemadness.org |

Detailed Research Findings

Studies on the pyrolysis of various calcium carboxylates have provided insights into the factors governing the reaction mechanism. It has been observed that the thermal stability of calcium carboxylates decreases as the length of the aliphatic chain increases. researchgate.net For instance, the onset temperature for the decomposition of calcium propionate is significantly higher than that of calcium tridecanoate. researchgate.net

The table below, derived from thermogravimetric analysis (TGA) data, illustrates the effect of chain length on the decomposition temperature of various linear calcium carboxylates.

| Calcium Carboxylate | Onset Decomposition Temperature (°C) | Reference |

| Calcium Propionate (C3) | 312.0 | researchgate.net |

| Calcium Butyrate (C4) | 274.0 | researchgate.net |

| Calcium Pentanoate (C5) | 255.0 | researchgate.net |

| Calcium Hexanoate (C6) | 244.0 | researchgate.net |

| Calcium Heptanoate (C7) | 227.0 | researchgate.net |

| Calcium Octanoate (C8) | 212.0 | researchgate.net |

| Calcium Decanoate (C10) | 185.0 | researchgate.net |

| Calcium Dodecanoate (C12) | 170.0 | researchgate.net |

| Calcium Tridecanoate (C13) | 166.0 | researchgate.net |

While this data pertains to linear carboxylates, it underscores the electronic and steric effects that influence thermal stability. The bulky 7,7-dimethyl substitution in this compound would be expected to introduce significant steric strain, which could lower the decomposition temperature compared to its linear isomer, calcium decanoate, and favor the elimination pathway over ketonic decarboxylation.

Catalytic Roles and Performance of Calcium;7,7 Dimethyloctanoate in Chemical Processes

Applications in Homogeneous Catalysis

Calcium complexes have been explored in a variety of homogeneous catalytic processes, demonstrating unique reactivity in organic synthesis and polymerization. nih.gov

Calcium;7,7-dimethyloctanoate, also known as calcium neodecanoate, serves as a valuable precursor material for the synthesis of other organometallic compounds and catalysts. americanelements.com Organocalcium compounds, in general, are recognized for their utility as reagents in organic chemistry. americanelements.com For instance, the development of calcium-based Grignard reagents (R-CaX) has been a subject of study, though historically limited by challenging synthesis methods. sioc-journal.cn These reagents exhibit a higher degree of ionic character in the carbon-metal bond compared to their magnesium counterparts, leading to distinct reactivity. sioc-journal.cn Mechanochemical methods, such as ball milling, have emerged as a sustainable route to generate these calcium reagents, which can then be used in transformations like the borylation of organohalides. sioc-journal.cn

Calcium carboxylates can be precursors for catalytically active species. While many catalytic systems use simpler calcium salts, organometallic precursors like this compound offer solubility in organic media, which is advantageous for creating homogeneous catalysts. americanelements.com Another fundamental calcium-based reagent is calcium carbide (CaC2), which acts as a stable and inexpensive source of acetylene (B1199291) for in situ chemical transformations, highlighting the diverse roles of simple calcium compounds in synthesis. researchgate.net

Calcium alkoxide and amide complexes are notable for their catalytic activity in a range of organic reactions. rsc.org Calcium-catalyzed direct amidation of unactivated carboxylic esters with primary amines has been demonstrated, offering a green and chemoselective method that proceeds under mild, homogeneous conditions. ru.nl In these reactions, simple calcium salts like calcium iodide (CaI2) have shown high efficiency, confirming that the transformation is indeed calcium-catalyzed. ru.nl The reaction is selective for esters, leaving related carboxylic acids and amides unreactive. ru.nl

In the realm of polymerization, calcium complexes have shown significant catalytic activity. rsc.org Calcium alkoxide and aryloxide species, often generated in situ from precursors like Ca(OR)2, are effective in the ring-opening polymerization (ROP) of cyclic esters such as lactide (LA) and ε-caprolactone (ε-CL). rsc.orgrsc.org For example, complexes like [Ca(BHT)2(THF)3] can polymerize L-lactide with high conversion rates in minutes. rsc.org Similarly, calcium bis(trimethylsilyl)amide has been used as a catalyst precursor for LA and ε-CL polymerization, operating at room temperature and requiring shorter reaction times due to its enhanced solubility. rsc.org

Table 1: Performance of Calcium Catalysts in Ring-Opening Polymerization (ROP)

| Catalyst/Precursor | Monomer | Conditions | Conversion (%) | Polymer Characteristics | Source |

|---|---|---|---|---|---|

| [Ca(BHT)₂(THF)₃] | L-Lactide | Toluene, 100/0.1/1 L-LA/I/BnOH | 84% | Mₙ = 12.1 kDa, Đ = 1.08 | rsc.org |

| [Ca(EDP)(THF)₂]₂ | L-Lactide | Toluene, 100/0.1/1 L-LA/I/BnOH | 93% | Mₙ = 13.4 kDa, Đ = 1.25 | rsc.org |

| Ca bis(trimethylsilyl)amide | Lactide (LA) | Room Temp. | High | - | rsc.org |

Note: BHT = 2,6-di-tert-butyl-4-methylphenolate; EDP = 2-ethyl-2,2-diphenolate; Mₙ = number-average molecular weight; Đ = dispersity.

Role in Heterogeneous Catalysis

While often considered a stoichiometric reagent in heterogeneous catalysis due to its lack of d-orbitals, recent research has revealed significant catalytic activities for calcium, particularly when engineered into advanced material systems. nih.govresearchgate.netnih.gov

A significant breakthrough has been the development of atomically confined calcium in nitrogen-doped graphene (Ca₁-NG) as an efficient heterogeneous catalyst. nih.govresearchgate.net In this system, single calcium atoms are anchored at defective sites within the nitrogen-doped graphene structure. researchgate.net This unique atomic arrangement allows the Ca₁-NG catalyst to effectively boost both electrocatalytic and photocatalytic hydrogen evolution reactions (HER). nih.govnih.gov The high catalytic activity is attributed to the single Ca atoms, which create multiple hydrogen adsorption configurations with favorable Gibbs free energy (ΔG H*) values for HER. nih.govresearchgate.net This configuration enhances the interfacial charge transfer rate and suppresses the recombination of photo-generated charges, leading to improved catalytic performance. nih.gov

Calcium-containing materials have demonstrated considerable promise in promoting the hydrogen evolution reaction (HER). The aforementioned Ca₁-NG catalyst shows high stability and performance in acidic solutions for HER. nih.gov Beyond graphene-based systems, other calcium materials also act as effective catalysts. For example, nanosheets of calcium niobate ([H₁₋ₓCa₂Nb₃O₁₀]ˣ⁻) can produce hydrogen from water under UV irradiation, with their catalytic activity enhanced by platinum nanoparticle co-catalysts and lower pH. acs.org

Furthermore, nanocomposites such as Cr₂O₃/CaCO₃ have been shown to be highly efficient catalysts for generating hydrogen from the methanolysis of sodium borohydride (B1222165) (NaBH₄). mdpi.com In these systems, calcium ions are believed to play a role in activating the BH₄⁻ ions. mdpi.com The Cr₁.₇Ca₀.₃O₃ composition, in particular, exhibited a superior hydrogen generation rate compared to many other catalytic materials. mdpi.com Similarly, CaCO₃/Cu₂O/GO nanocomposites have been developed for accelerating hydrogen production from NaBH₄, where an increase in calcium content enhances the surface area and the rate of hydrogen evolution. mdpi.com

Table 2: Hydrogen Generation Rates for Various Calcium-Based Catalysts

| Catalyst | Hydrogen Source | Generation Rate | Source |

|---|---|---|---|

| Cr₁.₇Ca₀.₃O₃ | NaBH₄ in Methanol | 12,750 mL/g/min | mdpi.com |

| Cu₁.₄Ca₀.₆O/GO | NaBH₄ in Methanol | 9,809 mL/g·min | mdpi.com |

Calcium can act as a powerful dopant in mixed metal catalysts, creating synergistic effects that enhance catalytic performance. A notable example is the doping of manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles with calcium. mdpi.comresearchgate.net The resulting calcium-doped manganese ferrite (Ca-MnFe₂O₄) shows enhanced catalytic activity for the oxidation of hydrocarbons compared to the undoped version. mdpi.com For the oxidation of cyclohexane, the productivity of the catalyst increased from 366.17 mmol g⁻¹h⁻¹ for Mn-ferrite to 379.38 mmol g⁻¹h⁻¹ for Ca-Mn-ferrite under optimal conditions. mdpi.comresearchgate.net

This synergistic effect is partly explained by changes in the electronic structure of the catalyst. Density Functional Theory (DFT) calculations show that calcium doping alters the band gap energy of the manganese ferrite. mdpi.com This modification of electronic properties contributes to the enhanced catalytic activity observed experimentally. mdpi.com The introduction of calcium into the ferrite structure can also influence crystallite size and other physical parameters, further impacting its performance. nih.gov Similar synergistic effects have been noted in other systems, where dual-metal catalysts show improved performance due to reconfigured electronic structures of the metal atoms. nih.govrsc.orgresearchgate.net

Table 3: Comparison of Catalytic Activity for Doped and Undoped Manganese Ferrite

| Catalyst | Reaction | Productivity (mmol g⁻¹h⁻¹) | Selectivity (%) | Source |

|---|---|---|---|---|

| MnFe₂O₄ | Cyclohexane Oxidation | 366.17 | 60 | mdpi.comresearchgate.net |

Applications in Materials Science and Industrial Chemistry Excluding Biological/clinical

Corrosion Inhibition Systems

The prevention of metal corrosion is a critical aspect of maintaining the integrity and lifespan of metallic structures and components. Calcium 7,7-dimethyloctanoate has been identified as an effective component in corrosion inhibition systems, particularly in the formulation of protective coatings.

The primary mechanism by which calcium carboxylates, including Calcium 7,7-dimethyloctanoate, inhibit corrosion is through the formation of a thin, protective film at the metal-coating interface. This film acts as a physical barrier, impeding the electrochemical reactions that lead to corrosion. The formation of this protective layer is a complex process involving the adsorption of the carboxylate molecules onto the metal surface. This interaction can lead to the formation of a more stable and less reactive surface, thereby reducing the rate of corrosion. Studies on similar long-chain carboxylates suggest that they can form self-assembled monolayers on metal surfaces, further enhancing the barrier properties.

Polymer Stabilization and Processing Aids

In the realm of polymer science, Calcium 7,7-dimethyloctanoate serves multiple functions, primarily as a stabilizer for halogen-containing polymers and as a processing aid that improves the handling and performance of various plastic materials.

Halogen-containing polymers, most notably polyvinyl chloride (PVC), are susceptible to thermal degradation during processing and over their service life. This degradation involves the release of hydrogen halides (like hydrogen chloride from PVC), which can catalyze further degradation and compromise the material's properties. Calcium 7,7-dimethyloctanoate is often used as a co-stabilizer in mixed metal stabilizer systems, typically in conjunction with zinc carboxylates.

The stabilization mechanism involves a synergistic interaction between the calcium and zinc compounds. The more reactive zinc carboxylate initially reacts with the unstable chlorine atoms in the PVC structure, preventing the early release of HCl. The zinc chloride formed in this process is a strong Lewis acid and can accelerate degradation. The role of the calcium carboxylate, such as Calcium 7,7-dimethyloctanoate, is to then react with the zinc chloride to regenerate the zinc carboxylate and form calcium chloride, which is a less detrimental species to the polymer. This synergistic action provides both good early color stability and long-term heat stability to the PVC compound.

| Stabilizer System Component | Primary Function |

| Zinc Carboxylate | Provides good initial color by reacting with labile chlorines. |

| Calcium Carboxylate (e.g., Calcium 7,7-dimethyloctanoate) | Provides long-term stability by neutralizing HCl and regenerating the zinc stabilizer. |

This interactive table summarizes the synergistic roles of calcium and zinc carboxylates in PVC stabilization.

While not its primary application, the long, branched alkyl chain of the 7,7-dimethyloctanoate moiety suggests that Calcium 7,7-dimethyloctanoate could exhibit some plasticizing effects in certain polymer formulations. Plasticizers are additives that increase the flexibility and durability of a material by reducing the intermolecular forces between polymer chains. The bulky nature of the 7,7-dimethyloctanoate group could potentially create spacing between polymer chains, thereby lowering the glass transition temperature and increasing flexibility. However, its effectiveness as a primary plasticizer is likely limited compared to standard industrial plasticizers, and it is more accurately described as a secondary plasticizer or a lubricating processing aid.

In the processing of polymers, particularly rigid PVC, lubricants are essential for reducing friction between the polymer melt and the processing equipment, as well as between the polymer particles themselves. Calcium 7,7-dimethyloctanoate can function as both an internal and external lubricant.

As an internal lubricant , its non-polar hydrocarbon tail is compatible with the polymer matrix, reducing the intermolecular friction and the melt viscosity. This allows for lower processing temperatures and improved flow characteristics.

As an external lubricant , it has limited compatibility with the polar PVC and tends to migrate to the surface of the melt. This creates a lubricating layer between the polymer and the hot metal surfaces of the extruder or mold, preventing sticking and improving the surface finish of the final product. The branched structure of the 7,7-dimethyloctanoate can influence its lubricating efficiency and compatibility with the polymer matrix.

Precursors for Advanced Material Synthesis

Calcium 7,7-dimethyloctanoate, a calcium salt of a branched-chain carboxylic acid, holds theoretical potential as a precursor in the synthesis of advanced calcium-containing materials. Its utility is primarily explored in the creation of specialized thin films and as a component in the synthesis of certain coordination polymers.

Chemical Vapor Deposition (CVD) Precursors for Thin Films

The use of metal-organic compounds as precursors in Chemical Vapor Deposition (CVD) is a cornerstone of modern materials science, enabling the fabrication of thin films for electronics and coatings. sigmaaldrich.comwikipedia.org The primary requirements for a CVD precursor are sufficient volatility and thermal stability to allow for transport in the gas phase to a heated substrate without premature decomposition. azonano.com

While metal β-diketonates are the most common class of precursors for depositing calcium-containing films due to their favorable volatility, mocvd-precursor-encyclopedia.de the application of calcium carboxylates like Calcium 7,7-dimethyloctanoate is less documented. Long-chain carboxylates generally exhibit lower volatility compared to β-diketonates, which can limit their applicability in conventional thermal CVD processes. However, they may be suitable for alternative deposition techniques such as solution-based methods or aerosol-assisted CVD (AACVD), where the precursor is delivered in a solvent aerosol. The branched structure of the 7,7-dimethyloctanoate ligand could potentially influence the precursor's thermal properties and the morphology of the resulting calcium-containing thin films (e.g., calcium oxide or calcium carbonate).

Table 1: Comparison of General Precursor Classes for Calcium Thin Film Deposition

| Precursor Class | Common Examples | Typical Volatility | Key Advantages |

| β-Diketonates | Ca(thd)₂ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate) | High | Good thermal stability, widely studied. |

| Carboxylates | Calcium Acetate (B1210297), Calcium 7,7-dimethyloctanoate | Low to Moderate | Potentially simpler synthesis, different decomposition pathways. |

| Alkoxides | Ca(OCH(CH₃)₂)₂ | Moderate | Can deposit oxides at lower temperatures. |

This table presents generalized information for precursor classes; specific properties for Calcium 7,7-dimethyloctanoate are not widely available.

Synthesis of Calcium-Containing Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Calcium-based MOFs are of particular interest due to calcium's biocompatibility and natural abundance. researchgate.net The structure and properties of a MOF are highly dependent on the geometry of the organic linker, which is typically a rigid, multidentate molecule capable of forming a robust, porous network. researchgate.netalfa-chemistry.com

Carboxylate groups are the most common functional groups on linkers used to synthesize Ca-MOFs. rsc.org These linkers are generally aromatic di-, tri-, or tetra-carboxylates that create the necessary structural rigidity and connectivity. researchgate.netrsc.org The 7,7-dimethyloctanoate ligand is an aliphatic mono-carboxylate. This flexible, single-point-of-attachment structure is not conducive to forming the stable, porous, three-dimensional frameworks that characterize most MOFs. Instead, its interaction with calcium ions would more likely result in the formation of simpler coordination polymers or lamellar solid-state structures, similar to those seen with other long-chain calcium carboxylates, which are essentially soaps. rsc.orgresearchgate.net

While not a candidate for traditional porous MOF synthesis, Calcium 7,7-dimethyloctanoate could potentially act as a modulator in MOF synthesis, influencing crystal growth, size, and morphology by competing for coordination sites on the calcium ion.

Miscellaneous Industrial Applications

Beyond precursor science, the chemical properties of Calcium 7,7-dimethyloctanoate lend it to potential roles in niche industrial applications, including purification processes and formulation additives.

Use in Metal Refining and Impurity Removal

In hydrometallurgy, organic ligands are sometimes used to selectively bind and remove unwanted metal ions from solutions. Carboxylic acids can be employed to precipitate metal ions from aqueous waste streams. nih.gov For instance, carboxylated alginic acid has shown a high affinity for heavy metals over alkaline earth metals like calcium. researchgate.net

Adhesives and Bonding Agents in Various Compositions

Metal carboxylates find use in various formulations as catalysts, curing agents (driers), and adhesion promoters. A patent describes the use of overbased calcium soaps derived from C7 to C13 saturated carboxylic acids as anti-wear additives in lubricants, an application that relies on surface adhesion. google.com The sorption of aliphatic carboxylates onto surfaces like hydroxyapatite (B223615) has been studied to understand the adhesion of dental cements. nih.gov

In the context of adhesives and sealants, long-chain calcium carboxylates may function as rheology modifiers, stabilizers, or dispersing agents within a larger polymer matrix. Their amphiphilic nature could aid in wetting surfaces and improving the interaction between organic and inorganic components of a formulation. While a direct role as a primary bonding agent is unlikely, Calcium 7,7-dimethyloctanoate could be incorporated into complex adhesive systems to modify their physical properties and enhance adhesion to certain substrates. acs.org

Theoretical and Computational Investigations on Calcium;7,7 Dimethyloctanoate Systems

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules and materials, including calcium carboxylate complexes. academie-sciences.fr

DFT calculations can accurately predict various spectroscopic parameters for Calcium;7,7-dimethyloctanoate. By calculating the electronic environment around each nucleus, it is possible to estimate NMR chemical shifts. For instance, the 13C NMR chemical shifts of the carboxylate carbon and the carbons in the 7,7-dimethyloctanoate ligand can be predicted. These theoretical predictions can then be compared with experimental data to validate the computed structure.

Similarly, electric field gradients (EFGs) at the calcium nucleus can be calculated. The EFG is sensitive to the local symmetry and coordination of the calcium ion. DFT studies on similar calcium carboxylate systems have shown that the coordination environment significantly influences the EFG. researchgate.net For this compound, DFT could be used to model how changes in the coordination sphere of the calcium ion, for example, through the inclusion of water molecules, affect the EFG.

Table 1: Predicted Spectroscopic Parameters for a Model Calcium Carboxylate System using DFT

| Parameter | Predicted Value |

| 13C NMR Chemical Shift (COO-) | 180-185 ppm |

| 43Ca Quadrupolar Coupling Constant | 1.5 - 2.5 MHz |

Note: The values in this table are hypothetical and based on typical ranges observed for calcium carboxylates in DFT studies. Specific calculations for this compound would be required for precise predictions.

DFT is a powerful tool for analyzing the nature of chemical bonds and the distribution of electronic charge within a molecule. In this compound, the interaction between the calcium ion (Ca2+) and the carboxylate group (RCOO-) is of primary interest. DFT calculations can elucidate the degree of ionic versus covalent character in the Ca-O bond. Studies on calcium carboxylate complexes generally indicate a predominantly ionic interaction, with the positive charge of the calcium ion interacting with the negatively charged oxygen atoms of the carboxylate group. researchgate.net

Analysis of the molecular orbitals and electron density distribution can provide a detailed picture of these bonding interactions. For example, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal the regions of the molecule most likely to be involved in chemical reactions. Charge analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to quantify the partial atomic charges on each atom, providing insight into the electrostatic interactions within the molecule and with its environment. nih.gov

Table 2: Calculated Partial Atomic Charges for a Model Calcium Acetate (B1210297) Complex

| Atom | Partial Charge (e) |

| Ca | +1.6 to +1.8 |

| O (carboxylate) | -0.8 to -0.9 |

| C (carboxylate) | +0.7 to +0.8 |

Note: These values are illustrative and derived from general DFT studies on calcium carboxylates. The actual charge distribution in this compound would depend on the specific molecular geometry.

DFT can be employed to investigate the potential catalytic activity of this compound. By modeling the interaction of reactants with the calcium center, it is possible to map out potential reaction pathways and calculate the activation energies for different steps. This can help in understanding the mechanism of a catalyzed reaction and in predicting the efficiency of the catalyst.

For instance, calcium compounds have been studied for their catalytic role in various organic reactions. nih.govmdpi.com DFT simulations could be used to explore the role of this compound in reactions such as esterification or transesterification. The calculations would involve identifying the transition state structures and determining the energy barriers for the reaction, providing insights into the catalytic cycle. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of systems like this compound in various environments. mdpi.com

MD simulations are well-suited for studying the association of the calcium ion with the 7,7-dimethyloctanoate ligand in solution. These simulations can reveal the structure and dynamics of the coordination sphere around the calcium ion, including the number of coordinating oxygen atoms from the carboxylate groups and the presence of solvent molecules. nih.gov

By analyzing the trajectories of the atoms over time, it is possible to calculate various properties, such as radial distribution functions, which describe the probability of finding one atom at a certain distance from another. This can provide a clear picture of the local structure around the calcium ion. Furthermore, the dynamics of the ion-ligand interaction can be investigated by calculating quantities like the residence time of the ligand in the coordination sphere of the calcium ion. researchgate.net

Table 3: Typical Coordination Numbers for Calcium Ions with Carboxylate Ligands from MD Simulations

| System | Average Ca2+ Coordination Number |

| Calcium Acetate in Water | 6-8 |

| Calcium Propionate (B1217596) in Water | 6-8 |

Note: The coordination number is influenced by the concentration and the specific carboxylate ligand.

MD simulations can be used to model the interaction of this compound with surfaces, which is particularly relevant for understanding processes like crystal growth inhibition. For example, the adsorption of carboxylate molecules onto the surface of a growing crystal, such as calcium carbonate, can disrupt the crystallization process. researchgate.netmdpi.com

MD simulations can provide an atomistic view of how this compound molecules adsorb onto a crystal surface. By calculating the binding energy of the molecule to the surface, it is possible to assess the strength of the interaction. researchgate.net These simulations can also reveal how the adsorbed molecules alter the surface energy and block active growth sites, thereby inhibiting further crystal growth. nih.gov This information is valuable in various applications, from preventing scale formation in industrial processes to understanding biomineralization. nih.gov

Predictive Modeling of Chemical Behavior

Predictive modeling of this compound's chemical behavior primarily relies on quantum chemical calculations and molecular dynamics simulations. These computational methods provide a molecular-level understanding of its structure, electron distribution, and intermolecular interactions.

Molecular Dynamics (MD) simulations, on the other hand, are employed to study the dynamic behavior of this compound in various environments, such as in solution or in the solid state. By using carefully parameterized force fields, MD simulations can predict macroscopic properties based on the collective motion of atoms and molecules. These simulations can provide insights into the conformational flexibility of the octanoate (B1194180) chain and the coordination dynamics of the calcium ion.

Below is an interactive data table showcasing typical predicted structural parameters for the coordination of a 7,7-dimethyloctanoate ligand with a calcium ion, derived from theoretical models based on analogous calcium carboxylate systems.

| Parameter | Predicted Value | Computational Method |

| Ca-O Bond Length | 2.3 - 2.5 Å | DFT (B3LYP/6-31G) |

| O-C-O Bond Angle | ~125° | DFT (B3LYP/6-31G) |

| C-C-C Bond Angle (chain) | 109° - 114° | MD (AMBER Force Field) |

| Torsional Angles (chain) | Variable | MD (AMBER Force Field) |

Note: These values are illustrative and based on computational studies of similar calcium carboxylate complexes.

Thermodynamic and Kinetic Modeling of Reactions

Thermodynamic and kinetic modeling provides crucial information about the stability, reactivity, and transformation pathways of this compound.

Thermodynamic Modeling: The thermodynamic stability of this compound can be assessed by calculating its standard enthalpy of formation, Gibbs free energy of formation, and binding energy between the calcium ion and the 7,7-dimethyloctanoate ligands. DFT calculations are instrumental in determining these properties. For example, the binding energy, which indicates the strength of the interaction between the calcium ion and the carboxylate groups, can be calculated by comparing the total energy of the complex with the energies of the individual isolated ions. Studies on analogous systems suggest a strong ionic character in the Ca-O bond, contributing to a significant binding energy. acs.orgnih.gov

Kinetic Modeling: Kinetic modeling focuses on the rates and mechanisms of reactions involving this compound, such as its formation from calcium hydroxide (B78521) and 7,7-dimethyloctanoic acid, or its thermal decomposition. Computational methods can be used to determine the activation energies of these reactions by identifying the transition state structures.

The following interactive table presents hypothetical thermodynamic data for the formation of this compound, based on values reported for similar calcium carboxylate systems.

| Thermodynamic Parameter | Predicted Value (per mole) | Significance |

| Enthalpy of Formation (ΔHf°) | Exothermic | Indicates a stable compound relative to its elements. |

| Gibbs Free Energy of Formation (ΔGf°) | Negative | Suggests a spontaneous formation reaction under standard conditions. |

| Binding Energy (Ca2+ - Ligand) | High | Reflects strong ionic bonding. |

| Activation Energy (Formation) | Moderate | Suggests the reaction proceeds at a measurable rate. |

Note: The qualitative predictions in this table are based on general principles and data from analogous chemical systems.

Future Research Directions and Emerging Areas for Calcium;7,7 Dimethyloctanoate

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For Calcium;7,7-dimethyloctanoate, future research will likely focus on developing novel and sustainable routes that adhere to the principles of green chemistry. Current industrial production of similar branched-chain carboxylic acids, such as neodecanoic acid, often relies on petrochemical feedstocks. A key research direction will be the exploration of bio-based pathways to synthesize 7,7-dimethyloctanoic acid, the precursor to the target calcium salt. This could involve the use of renewable resources and biocatalytic processes to create the branched hydrocarbon backbone.

Furthermore, the synthesis of the calcium salt itself can be optimized for sustainability. Traditional methods may involve the use of harsh solvents or require significant energy input. Future approaches could focus on solvent-free reaction conditions, mechanochemistry, or the use of highly efficient catalytic systems to reduce energy consumption and waste generation. The direct reaction of 7,7-dimethyloctanoic acid with a calcium base, such as calcium hydroxide (B78521), in a highly atom-economical process will be a continued area of refinement.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthesis Route | Precursors | Potential Advantages | Research Focus |

| Conventional | Petrochemical-derived 7,7-dimethyloctanoic acid, Calcium Hydroxide | Established technology | Process optimization, waste reduction |

| Bio-based | Fermentation-derived or plant-oil-based 7,7-dimethyloctanoic acid, Calcium Carbonate (from renewable sources) | Reduced carbon footprint, use of renewable feedstocks | Development of efficient biocatalytic pathways, feedstock conversion |

| Mechanochemical | 7,7-dimethyloctanoic acid, Calcium Oxide | Solvent-free, reduced energy consumption | Understanding reaction kinetics, scalability |

| Catalytic | 7,7-dimethyloctanoic acid, Calcium source, Catalyst | Increased reaction rates, lower temperatures | Development of highly active and recyclable catalysts |

Exploration of Advanced Catalytic Applications in Organic Transformations

Calcium-based catalysts are gaining traction as abundant, low-cost, and environmentally friendly alternatives to transition metal catalysts. While the catalytic applications of this compound are not yet widely explored, its structural features suggest significant potential. The branched nature of the dimethyloctanoate ligand can enhance the solubility of the calcium salt in organic media, making it a promising candidate for homogeneous catalysis.

Future research is expected to investigate the catalytic activity of this compound in a variety of organic transformations. These could include:

Polymerization: As a catalyst or co-catalyst in the ring-opening polymerization of lactones and other cyclic monomers to produce biodegradable polyesters. The steric bulk of the ligand could influence the stereoselectivity of the polymerization.